3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
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Overview
Description
3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound with a complex structure that includes a methoxyphenyl group and a prop-2-en-1-yl methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base to form the corresponding propargyl ether. This intermediate is then subjected to a carbonate formation reaction using methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with additional methoxy groups.
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Another related compound with a prop-2-yn-1-ol moiety instead of a carbonate group.
Uniqueness
3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
512789-12-7 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H14O4/c1-14-11-8-4-3-6-10(11)7-5-9-16-12(13)15-2/h3-8H,9H2,1-2H3 |
InChI Key |
ODVZXCBHJLICHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CCOC(=O)OC |
Origin of Product |
United States |
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